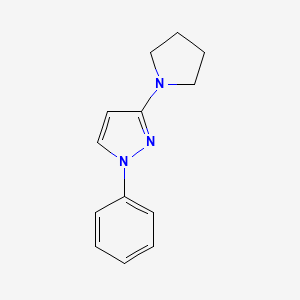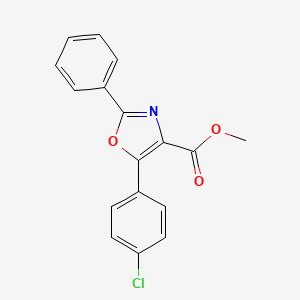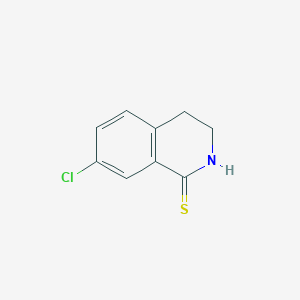
Methyl 4,5-dioxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4,5-dioxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate is a heterocyclic compound that belongs to the pyrrole family This compound is characterized by its unique structure, which includes a phenyl group attached to a pyrrole ring with two keto groups at positions 4 and 5, and a methyl ester group at position 3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,5-dioxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves the reaction of maleic anhydride with aniline to form N-phenylmaleimide. This intermediate is then subjected to a cyclization reaction to form the desired pyrrole derivative. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like sodium acetate (NaOAc) and tin(II) chloride (SnCl2) to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions to increase yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4,5-dioxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring .
Applications De Recherche Scientifique
Methyl 4,5-dioxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.
Mécanisme D'action
The mechanism of action of Methyl 4,5-dioxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the derivative of the compound being used .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-phenylmaleimide: A precursor in the synthesis of Methyl 4,5-dioxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate.
Indole derivatives: Share a similar heterocyclic structure and have comparable biological activities.
Imidazole derivatives: Another class of heterocyclic compounds with diverse applications in medicine and industry.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing new materials and therapeutic agents .
Propriétés
Formule moléculaire |
C12H9NO4 |
|---|---|
Poids moléculaire |
231.20 g/mol |
Nom IUPAC |
methyl 4,5-dioxo-1-phenylpyrrole-3-carboxylate |
InChI |
InChI=1S/C12H9NO4/c1-17-12(16)9-7-13(11(15)10(9)14)8-5-3-2-4-6-8/h2-7H,1H3 |
Clé InChI |
VDMRNPILQMJAGJ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CN(C(=O)C1=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-Chloro-2-(methylsulfonyl)pyrimido[5,4-d]pyrimidine](/img/structure/B11773579.png)

![4-Chlorobenzo[d]isothiazol-3-amine](/img/structure/B11773601.png)
![3-amino-N-(2-nitrophenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11773606.png)







![(1R,2R,3R,6R,8S,11S,12S,13S,15R,16S,17R)-2,3,11,12,15,16-hexahydroxy-9,13,17-trimethyl-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-en-4-one](/img/structure/B11773656.png)
